1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate is a specialized fluorinated compound with the molecular formula and a molecular weight of approximately 508.13 g/mol. This compound is notable for its unique properties derived from the presence of multiple fluorine atoms, which impart specific characteristics such as increased stability and hydrophobicity. It is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to environmental degradation.
The compound is primarily utilized in scientific research and industrial applications due to its distinctive chemical properties. Its synthesis and applications are of particular interest in fields such as materials science, environmental chemistry, and fluorinated polymer production.
The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves several steps that may include:
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) may vary based on the chosen synthetic route but generally require careful handling due to the reactivity of fluorinated compounds.
The molecular structure of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate features a complex arrangement characterized by:
C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)FC
.1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate can participate in various chemical reactions typical for carbonates and fluorinated compounds:
Technical details regarding these reactions depend on the specific reactants and conditions employed.
The mechanism of action for 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate primarily involves its interactions with other chemical species:
Data on reaction kinetics and thermodynamics would require experimental determination under controlled laboratory conditions.
Relevant data on solubility and partition coefficients would be necessary for comprehensive assessments.
1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate finds applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3